molecular formula Co+3 B1221598 Cobaltic cation CAS No. 22541-63-5

Cobaltic cation

Cat. No.: B1221598
CAS No.: 22541-63-5
M. Wt: 58.93319 g/mol
InChI Key: JAWGVVJVYSANRY-UHFFFAOYSA-N
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Description

The cobaltic cation (Co³⁺) is a trivalent cobalt ion with a +3 oxidation state. It is a transition metal ion characterized by its electron configuration of [Ar]3d⁶, which confers unique redox and coordination properties.

Properties

CAS No.

22541-63-5

Molecular Formula

Co+3

Molecular Weight

58.93319 g/mol

IUPAC Name

cobalt(3+)

InChI

InChI=1S/Co/q+3

InChI Key

JAWGVVJVYSANRY-UHFFFAOYSA-N

SMILES

[Co+3]

Canonical SMILES

[Co+3]

Other CAS No.

22541-63-5

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : Co³⁺
  • Average Mass : 58.933 g/mol
  • Coordination Geometry : Predominantly octahedral in complexes, with Co–O bond lengths ranging from 2.044–2.090 Å in aqueous coordination environments .
  • Stability : Co³⁺ is stabilized in oxides (e.g., Co₃O₄) and spinel structures, where it coexists with Co²⁺. Its stability is highly dependent on lattice environments and doping agents .

Comparison with Similar Compounds

Co³⁺ is compared here with other trivalent transition metal cations (Fe³⁺, Mn³⁺) and structurally related ions (Al³⁺) based on ionic properties, coordination behavior, and functional applications.

Ionic and Structural Properties

Property Co³⁺ Fe³⁺ Mn³⁺ Al³⁺
Ionic Radius (Å) 0.61 (low-spin) 0.64 (high-spin) 0.66 0.54
Common Oxidation States +2, +3 +2, +3 +2, +3, +4 +3
Coordination Number 6 (octahedral) 6 (octahedral) 6 (octahedral) 6 (octahedral)
Bond Lengths (Å) 2.044–2.090 (Co–O) 1.92–2.06 (Fe–O) 1.89–2.10 (Mn–O) 1.86 (Al–O)

Key Observations :

  • Co³⁺ has a smaller ionic radius than Fe³⁺ and Mn³⁺, favoring tighter coordination in oxides.
  • Unlike Al³⁺, which is exclusively +3, Co³⁺ exhibits redox flexibility, enabling its participation in electron-transfer reactions .

Redox Behavior and Stability

  • Co³⁺ vs. Fe³⁺ : Co³⁺ is a stronger oxidizer (E°(Co³⁺/Co²⁺) = +1.82 V) compared to Fe³⁺ (E°(Fe³⁺/Fe²⁺) = +0.77 V), making it more effective in organic oxidations . However, Fe³⁺ is more stable in aqueous solutions due to lower hydrolysis tendencies.
  • Co³⁺ vs. Mn³⁺ : Mn³⁺ is prone to disproportionation (2Mn³⁺ → Mn²⁺ + Mn⁴⁺), whereas Co³⁺ remains stable in oxide lattices (e.g., Co₃O₄) even under doping with La³⁺ .

Doping Effects :

  • La³⁺ incorporation in Co₃O₄ reduces Co²⁺ and Co⁴⁺ concentrations, converting them to Co³⁺. This stabilizes the trivalent state but reduces catalytic activity in CoMn₂O₄ formation .

Spectroscopic Differentiation

X-ray photoelectron spectroscopy (XPS) distinguishes Co³⁺ from Co²⁺ via satellite structures and binding energy (BE) correlations:

  • Co³⁺ : Co 2p₃/₂ BE ≈ 780.0 eV, with a satellite peak at 789.5 eV.
  • Co²⁺ : Co 2p₃/₂ BE ≈ 781.5 eV, with a satellite peak at 786.0 eV .

Comparison with Fe³⁺ :

  • Fe³⁺ exhibits Fe 2p₃/₂ BE ≈ 711.0 eV, lacking distinct satellite features, simplifying its identification compared to Co³⁺ .

Q & A

Basic Research Question

  • Ion-selective electrodes (ISEs) : Modified with Co³⁺-specific ligands (e.g., macrocyclic polyamines) for direct potentiometric detection (detection limit: ~10⁻⁶ M) .

  • Spectrophotometry :

    • Hexamine cobaltic chloride method : Absorbance measured at 620 nm after ligand exchange .
    • Interference mitigation : Mask competing cations (e.g., Fe³⁺) with EDTA .
  • Table 1 : Comparison of Analytical Methods

    MethodDetection LimitPrecision (RSD)Sample Type
    ISE1 µM±5%Aqueous solutions
    Hexamine spectrophotometry0.5 µM±3.5%Soil extracts
    ICP-MS0.01 µM±2%All matrices

How should researchers design experiments to study the stability of Co³⁺ complexes under varying pH and temperature conditions?

Advanced Research Question

  • Experimental design :
    • pH stability : Use buffer systems (e.g., acetate for pH 3–5, phosphate for pH 6–8) to monitor Co³⁺ hydrolysis or precipitation via turbidity measurements .
    • Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (e.g., [Co(NH₃)₆]³⁺ decomposes at >200°C) .
  • Kinetic studies : Stopped-flow techniques to measure ligand substitution rates under acidic vs. alkaline conditions .

What strategies are effective for reconciling discrepancies between theoretical and experimental magnetic moments of Co³⁺ complexes?

Advanced Research Question

  • Root causes : Spin-orbit coupling, ligand field asymmetry, or intermolecular interactions.
  • Methodology :
    • SQUID magnetometry : Compare experimental μeff with Tanabe-Sugano diagram predictions .
    • EPR spectroscopy : Detect low-spin vs. high-spin configurations in distorted octahedral geometries .
    • Single-crystal studies : Resolve lattice effects causing deviations in bulk magnetic data .

How can systematic reviews address conflicting findings on Co³⁺'s role in catalytic oxidation reactions?

Advanced Research Question

  • Meta-analysis framework :
    • Inclusion criteria : Limit studies to homogeneous catalysis with documented Co³⁺ speciation (e.g., EXAFS/XANES validation) .
    • Bias assessment : Evaluate solvent purity, O₂ partial pressure, and catalyst loading across studies .
    • Statistical synthesis : Use random-effects models to quantify variability in turnover frequencies (TOFs) .

What protocols ensure reproducibility in synthesizing Co³⁺-based metal-organic frameworks (MOFs)?

Basic Research Question

  • Key steps :
    • Solvent selection : Use anhydrous DMF to prevent Co³⁺ hydrolysis during MOF assembly .
    • Post-synthetic oxidation : Treat Co²⁺-MOFs with HNO₃/H₂O₂ to oxidize to Co³⁺, verified by XPS .
    • Crystallization control : Slow diffusion methods to avoid defect formation .

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